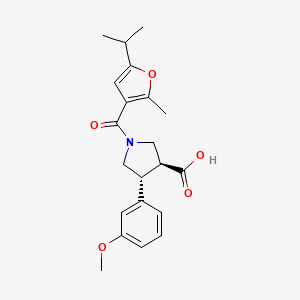
2-(2-propyn-1-yloxy)-1-naphthaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of naphthaldehyde oxime derivatives involves several strategies, including propargylation, oxidative cyclisation, and condensation reactions. For instance, 2-hydroxy-1-naphthaldehyde oxime undergoes a one-pot oxidative cyclisation with lead(IV) acetate to produce isomeric naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine ring systems, highlighting the versatility of these compounds in forming complex heterocyclic structures (Supsana, Tsoungas, & Varvounis, 2000). Additionally, the propargylation of 2-hydroxynaphthaldehyde followed by Copper(I)-catalyzed azide-alkyne cycloaddition has been employed to synthesize a series of 2-((1-substituted-1H-1,2,3-triazol-4-yl)-1-naphthaldehydes and their oxime derivatives, demonstrating the chemical flexibility and reactivity of these compounds (Yadav et al., 2017).
Molecular Structure Analysis
The molecular structure of naphthaldehyde oxime derivatives has been elucidated through various analytical and spectral techniques, revealing detailed insights into their conformation and stereochemistry. X-ray diffraction studies, for instance, have been instrumental in determining the crystal structures and molecular geometry of these compounds, highlighting the role of intramolecular hydrogen bonding in stabilizing their configurations (Özbek et al., 2009).
Chemical Reactions and Properties
Naphthaldehyde oximes exhibit a rich array of chemical reactivities, including cycloaddition reactions, ring-opening protocols, and transformations into various heterocyclic structures. The synthesis of 1,1-disubstituted-8-hydroxynaphthalen-2(1H)-ones through oxidative ring closure and alkoxylation demonstrates the potential of these compounds to undergo complex transformations, leading to novel naphthalene derivatives (Dolka et al., 2009).
Propriétés
IUPAC Name |
(NE)-N-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-2-9-17-14-8-7-11-5-3-4-6-12(11)13(14)10-15-16/h1,3-8,10,16H,9H2/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDHBFOWPHXZRQ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C2=CC=CC=C2C=C1)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C2=CC=CC=C2C=C1)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5518524.png)
![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5518525.png)
![N-[(2-chlorophenyl)sulfonyl]-2,2-dimethylhydrazinecarboxamide](/img/structure/B5518528.png)

![9-[2-(1H-benzimidazol-2-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5518539.png)
![2-benzyl-4-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-1,3-thiazole](/img/structure/B5518545.png)

![1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5518559.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5518568.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5518591.png)
![2-benzyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518593.png)
![2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5518599.png)
![N-(3-chloro-4-methylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5518617.png)
